4-Oxopentanoate

Description

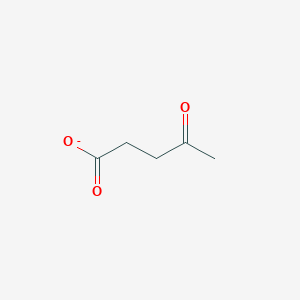

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7O3- |

|---|---|

Molecular Weight |

115.11 g/mol |

IUPAC Name |

4-oxopentanoate |

InChI |

InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8)/p-1 |

InChI Key |

JOOXCMJARBKPKM-UHFFFAOYSA-M |

SMILES |

CC(=O)CCC(=O)[O-] |

Canonical SMILES |

CC(=O)CCC(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Oxopentanoate: Fundamental Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxopentanoate, commonly known as levulinate, is the conjugate base of levulinic acid. This keto acid has garnered significant attention as a versatile platform chemical derived from biomass. Its unique bifunctional nature, possessing both a ketone and a carboxylic acid group, makes it a valuable precursor for the synthesis of a wide array of chemicals, pharmaceuticals, and biofuels. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, purification, and analysis of this compound. It further delves into its biological roles, known metabolic pathways, and relevant experimental protocols, offering a critical resource for professionals in research and drug development.

Chemical and Physical Properties

This compound, in its protonated form levulinic acid, is a white crystalline solid that is highly soluble in water and polar organic solvents.[1] Its key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties of Levulinic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₃ | [1] |

| Molar Mass | 116.12 g/mol | [1] |

| Appearance | White flaky crystalline solid | [1] |

| Melting Point | 30-33 °C | [1] |

| Boiling Point | 245-246 °C | [1] |

| Density | 1.134 g/mL at 25 °C | [1] |

| Flash Point | 138 °C (280 °F) | [1] |

| Water Solubility | 675 g/L at 20 °C | [1] |

| pKa | 4.65 | [2] |

Table 2: Spectroscopic Data Identifiers for Levulinic Acid

| Spectroscopic Data | Identifier/Link |

| ¹H NMR Spectrum | --INVALID-LINK--[3] |

| ¹³C NMR Spectrum | --INVALID-LINK--[4] |

| Mass Spectrum | --INVALID-LINK--[5] |

Synthesis and Purification

Synthesis

This compound is primarily synthesized from the acid-catalyzed hydrolysis of lignocellulosic biomass, such as cellulose (B213188) and hemicellulose.[6] The process typically involves the dehydration of hexose (B10828440) sugars (like glucose) to 5-hydroxymethylfurfural (B1680220) (HMF), which is then rehydrated to form levulinic acid and formic acid.[7] Another significant route involves the acid-catalyzed conversion of furfuryl alcohol.[8]

dot

Experimental Protocol: Synthesis from Furfuryl Alcohol

This protocol is a general representation of the acid-catalyzed conversion of furfuryl alcohol to levulinic acid.

Materials:

-

Furfuryl alcohol

-

Sulfuric acid (H₂SO₄) as a catalyst

-

Hydrogen peroxide (H₂O₂) as an oxidizing agent

-

Water (solvent)

-

Reaction vessel with temperature control and stirring

Procedure:

-

In a reaction vessel, combine furfuryl alcohol and water.

-

Slowly add the sulfuric acid catalyst to the mixture while stirring.

-

Gradually add hydrogen peroxide to the reaction mixture.

-

Heat the mixture to the desired reaction temperature (e.g., 80-100°C) and maintain for a set period (e.g., 2 hours), with continuous stirring.[8]

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude levulinic acid can then be purified.

Purification

Purification of levulinic acid from the crude reaction mixture is typically achieved through vacuum distillation.[1] This process separates the levulinic acid from non-volatile impurities and byproducts.

Analytical Methods

The quantification and analysis of this compound are crucial for monitoring its production and studying its biological effects. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

HPLC Analysis

HPLC is a robust method for the quantification of levulinic acid in various matrices. A common approach involves using a C18 reversed-phase column with a UV detector.

Experimental Protocol: HPLC Quantification

Materials:

-

HPLC system with UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile phase: Acetonitrile and water, with a phosphoric acid or formic acid buffer [5]* Levulinic acid standard for calibration

-

Sample containing levulinic acid

Procedure:

-

Prepare a series of standard solutions of levulinic acid of known concentrations.

-

Prepare the sample, which may involve dilution and filtration.

-

Set up the HPLC system with the appropriate column and mobile phase. Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 210 nm). [5]4. Inject the standard solutions to generate a calibration curve.

-

Inject the prepared sample.

-

Quantify the amount of levulinic acid in the sample by comparing its peak area to the calibration curve.

GC-MS Analysis

GC-MS provides high sensitivity and specificity for the analysis of levulinic acid, often requiring derivatization to increase its volatility.

Experimental Protocol: GC-MS Analysis

Materials:

-

GC-MS system

-

Appropriate GC column (e.g., DB-5MS)

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Internal standard

-

Sample containing levulinic acid

Procedure:

-

To a known amount of the sample, add the internal standard.

-

Evaporate the sample to dryness under a stream of nitrogen.

-

Add the derivatization agent (e.g., BSTFA) and a solvent (e.g., pyridine) and heat to facilitate the reaction (e.g., 70°C for 30 minutes).

-

Inject the derivatized sample into the GC-MS.

-

Set the GC oven temperature program to separate the components.

-

The mass spectrometer is used to identify and quantify the derivatized levulinic acid based on its mass spectrum and retention time.

Applications in Drug Development and Research

The unique structure of this compound makes it a valuable building block in the synthesis of various pharmaceuticals. [9]Its derivatives have shown a range of biological activities, including antimicrobial and antifungal properties.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

This compound solution of known concentration

-

Positive and negative controls

Procedure:

-

Prepare a two-fold serial dilution of the this compound solution in the broth medium across the wells of the microtiter plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Conclusion

This compound is a fundamentally important platform chemical with a growing range of applications. Its production from renewable biomass sources positions it as a key player in the transition towards a more sustainable chemical industry. For researchers and professionals in drug development, its utility as a synthetic precursor and the biological activity of its derivatives present exciting opportunities for innovation. A thorough understanding of its properties, synthesis, and analytical methods, as outlined in this guide, is essential for harnessing its full potential.

References

- 1. metbio.net [metbio.net]

- 2. benchchem.com [benchchem.com]

- 3. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]

- 4. researchgate.net [researchgate.net]

- 5. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Broth microdilution reference methodology | PDF [slideshare.net]

4-Oxopentanoate synthesis from lignocellulosic biomass

An In-depth Technical Guide to the Synthesis of 4-Oxopentanoate from Lignocellulosic Biomass

Introduction

4-Oxopentanoates, commonly known as alkyl levulinates, are valuable bio-based platform chemicals with a wide range of applications, including their use as fuel additives, green solvents, and precursors for synthesizing pharmaceuticals and polymers.[1][2] Their production from lignocellulosic biomass, a renewable and abundant feedstock, presents a sustainable alternative to petroleum-based chemical synthesis.[3] Lignocellulosic biomass is primarily composed of cellulose (B213188), hemicellulose, and lignin.[4][5] The conversion process focuses on the carbohydrate fractions (cellulose and hemicellulose) to produce the target molecules.

This technical guide provides a comprehensive overview of the core synthesis pathways for producing 4-oxopentanoates from lignocellulosic biomass. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the key chemical transformations and workflows. The primary route involves a two-stage process: the initial conversion of biomass to levulinic acid (4-oxopentanoic acid), followed by the esterification of levulinic acid to the desired this compound.[1][2]

Overall Synthesis Workflow

The conversion of lignocellulosic biomass into this compound is a multi-step process that begins with the deconstruction of the biomass into its primary components. The carbohydrate polymers, cellulose and hemicellulose, are hydrolyzed into monomeric sugars, which are then converted into levulinic acid. This key intermediate is subsequently esterified with an alcohol to yield the final this compound product.

Caption: Overall workflow from lignocellulosic biomass to this compound.

Part 1: Synthesis of Levulinic Acid from Lignocellulosic Biomass

The foundational step in producing 4-oxopentanoates is the efficient conversion of the carbohydrate fraction of lignocellulosic biomass into levulinic acid (LA). This process typically involves acid-catalyzed hydrolysis and dehydration reactions.

Chemical Pathway

The conversion of cellulose (a polymer of C6 glucose units) is a key pathway for LA production. The process involves several sequential reactions: hydrolysis of cellulose to glucose, isomerization of glucose to fructose (B13574), dehydration of fructose to 5-hydroxymethylfurfural (B1680220) (5-HMF), and finally, rehydration of 5-HMF to form levulinic acid and formic acid.[6] Hemicellulose, a polymer of various C5 and C6 sugars, can also be converted to LA, though the pathway from C5 sugars like xylose can lead to other products such as furfural.[6]

References

- 1. Direct Alcoholysis of Carbohydrate Precursors and Real Cellulosic Biomasses to Alkyl Levulinates: A Critical Review | MDPI [mdpi.com]

- 2. Conversion of levulinic acid and alkyl levulinates into biofuels and high-value chemicals - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 5. Lignocellulosic Materials for the Production of Biofuels, Biochemicals and Biomaterials and Applications of Lignocellulose-Based Polyurethanes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic Production of Levulinic Acid (LA) from Actual Biomass - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Role of 4-Oxopentanoate in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopentanoate, also known as levulinate, is a keto acid that plays a significant role in specific metabolic pathways, most notably as a modulator of heme biosynthesis.[1] It is the conjugate base of 4-oxopentanoic acid (levulinic acid).[1] While not a central metabolite in mainstream energy-producing pathways, its structural similarity to key biological molecules allows it to interact with and influence critical enzymatic processes. This guide provides a comprehensive overview of the biological roles of this compound, with a focus on its impact on metabolic pathways, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Metabolic Pathway Involvement: Inhibition of Heme Biosynthesis

The primary and most well-documented biological role of this compound is its inhibitory effect on the heme biosynthetic pathway.[2] Heme is a crucial molecule, serving as the prosthetic group for hemoglobin, myoglobin, and cytochromes, and is essential for oxygen transport, energy metabolism, and detoxification.[3][4][5]

The synthesis of heme is a conserved eight-step enzymatic process that begins in the mitochondria.[3][4] this compound exerts its influence by inhibiting a key enzyme in this pathway: δ-aminolevulinate dehydratase (ALAD) , also known as porphobilinogen (B132115) synthase.[2]

Mechanism of ALAD Inhibition

ALAD catalyzes the second step of heme synthesis, which involves the condensation of two molecules of δ-aminolevulinic acid (ALA) to form porphobilinogen (PBG).[4][6] This reaction is a critical checkpoint in the pathway. This compound acts as a competitive inhibitor of ALAD. Its chemical structure mimics that of the natural substrate, ALA, allowing it to bind to the active site of the enzyme, thereby preventing the binding and subsequent condensation of ALA molecules. This inhibition leads to a bottleneck in the heme synthesis pathway, resulting in the accumulation of ALA and a reduction in the production of downstream porphyrins and heme.

Consequences of ALAD Inhibition

The inhibition of ALAD by this compound has several significant downstream consequences:

-

Accumulation of δ-Aminolevulinic Acid (ALA): The blockage of the pathway leads to a buildup of ALA, which can be cytotoxic and is associated with the neurological symptoms observed in certain porphyrias.

-

Reduced Heme Synthesis: A decrease in ALAD activity directly translates to reduced production of heme. This can have widespread physiological effects due to the importance of hemoproteins.

-

Induction of ALA Synthase (ALAS): Heme synthesis is tightly regulated, with the final product, heme, acting as a feedback inhibitor of the first and rate-limiting enzyme, ALA synthase (ALAS).[5] When heme levels decrease due to ALAD inhibition, this feedback inhibition is lifted, leading to an upregulation of ALAS activity and further exacerbating the accumulation of ALA.

Other Potential Metabolic Roles

While its role in heme synthesis is prominent, research suggests that this compound and its derivatives may have other metabolic implications. For instance, keto esters, a class of molecules to which derivatives of this compound belong, can serve as precursors to ketone bodies.[7] Ketone bodies are not only metabolic fuels but also act as signaling molecules that can influence cellular processes like gene expression and have antioxidant and anti-inflammatory properties.[7]

Quantitative Data

The inhibitory effect of this compound and its analogs on ALAD has been quantified in various studies. The following table summarizes key quantitative data.

| Compound | Enzyme | Organism/System | Inhibition Type | IC50 / Ki | Reference |

| Succinylacetone | ALAD | Keloid Fibroblasts | - | Lowered ALAD activity at 1, 2.5, and 5 mM | [8] |

| Porphobilinogen (PBG) | ALAD | Human | Competitive | - | [9][10] |

| 2-oxo-3-pentynoate | 4-oxalocrotonate tautomerase | - | Irreversible | - | [11] |

Experimental Protocols

Assay for δ-Aminolevulinate Dehydratase (ALAD) Activity

This protocol is adapted from methods used to measure ALAD activity in biological samples.[8][12][13]

Principle: The activity of ALAD is determined by measuring the rate of formation of porphobilinogen (PBG) from the substrate δ-aminolevulinic acid (ALA). The PBG product can be quantified colorimetrically after reaction with Ehrlich's reagent.

Materials:

-

Biological sample (e.g., erythrocyte lysate, tissue homogenate)

-

0.25 M Sodium phosphate (B84403) buffer (pH 6.8)[12]

-

20 mM Dithiothreitol (DTT) in buffer[12]

-

5 mM ALA in buffer[12]

-

10% Trichloroacetic acid (TCA) containing 0.1 M HgCl₂

-

Ehrlich's reagent

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a lysate or homogenate of the biological sample. For erythrocytes, a 10-fold dilution of the red blood cell lysate is used.[12]

-

Pre-incubation: In a microfuge tube, combine 300 µL of 0.25 M sodium phosphate buffer (pH 6.8), 50 µL of 20 mM DTT, and 50 µL of the diluted sample. Pre-incubate at 37°C for 15 minutes.[12]

-

Reaction Initiation: Add 100 µL of 5 mM ALA to initiate the enzymatic reaction.[12]

-

Incubation: Incubate the reaction mixture at 37°C for 60 minutes.[12]

-

Reaction Termination: Stop the reaction by adding an equal volume of 10% TCA containing 0.1 M HgCl₂.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Colorimetric Detection: Transfer the supernatant to a new tube and add Ehrlich's reagent.

-

Measurement: Measure the absorbance of the resulting color at 555 nm using a spectrophotometer.[8]

-

Quantification: Determine the concentration of PBG formed by comparing the absorbance to a standard curve prepared with known concentrations of PBG.

Quantification of this compound in Biological Samples

This is a general protocol for the analysis of organic acids in biological fluids using gas chromatography-mass spectrometry (GC-MS).[14]

Principle: Organic acids, including this compound, are extracted from biological samples, derivatized to increase their volatility, and then separated and quantified by GC-MS.

Materials:

-

Biological sample (e.g., plasma, urine)

-

Internal standard

-

Acetonitrile (B52724) (ice-cold)[15]

-

Derivatization agents (e.g., methoxyamine hydrochloride in pyridine (B92270) for methoximation)[15]

-

GC-MS system

Procedure:

-

Sample Preparation: To 100 µL of the biological sample, add a known amount of an appropriate internal standard.[15]

-

Protein Precipitation: For plasma or tissue homogenates, add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously and then centrifuge at high speed (e.g., 14,000 x g) at 4°C.[15]

-

Extraction: Transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[15]

-

Derivatization: Add the derivatization agent(s) to the dried extract to convert the organic acids into more volatile derivatives. For example, methoximation can be performed by adding a solution of methoxyamine hydrochloride in pyridine and incubating.[15]

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The compounds are separated on the gas chromatography column and detected by the mass spectrometer.

-

Quantification: Identify and quantify this compound by comparing its retention time and mass spectrum to that of a pure standard. The concentration in the original sample is calculated based on the peak area relative to the internal standard.

Mandatory Visualizations

Heme Biosynthesis Pathway and Inhibition by this compound

Caption: Inhibition of ALAD by this compound in the Heme Biosynthesis Pathway.

Logical Workflow for Investigating ALAD Inhibition

References

- 1. This compound | C5H7O3- | CID 5177120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heme Synthesis Mnemonic for USMLE [pixorize.com]

- 3. ashpublications.org [ashpublications.org]

- 4. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 5. microbenotes.com [microbenotes.com]

- 6. Delta-aminolevulinic acid dehydratase - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Inhibition of ALA dehydratase activity in heme biosynthesis reduces cytoglobin expression which is related to the proliferation and viability of keloid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ALAD Inhibition by Porphobilinogen Rationalizes the Accumulation of δ-Aminolevulinate in Acute Porphyrias - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Inactivation of 4-oxalocrotonate tautomerase by 2-oxo-3-pentynoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Direct Assay of δ-Aminolevulinic Acid Dehydratase in Heme Biosynthesis for the Detection of Porphyrias by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ALAD Activity Assay | HSC Cores - BookStack [bookstack.cores.utah.edu]

- 14. Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Genesis of a Platform Chemical: An In-depth Technical Guide to the Discovery and History of Levulinic Acid and Its Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levulinic acid (4-oxopentanoic acid), a bio-based platform chemical, has garnered significant attention for its versatility in synthesizing a wide array of value-added products, including pharmaceuticals, plasticizers, and fuel additives. This technical guide provides a comprehensive historical account of the discovery and development of levulinic acid and its salts. It delves into the seminal experiments that first identified this keto acid, the evolution of its synthesis from biomass, and the early investigations into its chemical properties and those of its corresponding salts. This document presents detailed experimental protocols from foundational literature, summarizes key quantitative data in structured tables for comparative analysis, and employs visualizations to illustrate historical timelines and chemical pathways, offering a thorough resource for researchers and professionals in the chemical and pharmaceutical sciences.

Discovery and Early History of Levulinic Acid

The journey of levulinic acid began in the mid-19th century, a period of burgeoning exploration in organic chemistry.

The Pioneering Work of Gerardus Johannes Mulder (1840)

In 1840, the Dutch chemist Gerardus Johannes Mulder was the first to synthesize levulinic acid, although he did not name it as such.[1][2] His work involved heating fructose (B13574) with hydrochloric acid.[1][2][3] While detailed experimental records from Mulder's original publication are scarce, the fundamental reaction laid the groundwork for future investigations into the acid-catalyzed degradation of carbohydrates.[4]

The Naming and Characterization by Grote and Tollens (1875)

It was not until 1875 that the compound was more thoroughly investigated and formally named "levulinic acid" by A. von Grote and B. Tollens.[5] The name is derived from "levulose," an older term for fructose, the sugar from which it was initially produced. Grote and Tollens' work involved heating cane sugar (sucrose) with dilute sulfuric acid, a method that became a foundational approach for levulinic acid synthesis.[4] Their research established a more formal understanding of this new keto acid and its formation from hexose (B10828440) sugars.[5]

The historical progression of the discovery and initial development of levulinic acid can be visualized as follows:

Historical Synthesis Protocols

The early methods for producing levulinic acid relied on the acid-catalyzed dehydration of carbohydrates. These foundational protocols are crucial for understanding the evolution of its synthesis.

Conrad's Method (1878) for the Preparation of Levulinic Acid from Sucrose

This procedure, detailed in Organic Syntheses, is based on the work of M. Conrad and has been a standard laboratory method for many years.[4]

Experimental Protocol:

-

Dissolution: In a 2-liter flask, dissolve 500 g (1.46 moles) of cane sugar in 1 liter of water.

-

Acidification: Add 250 cc of concentrated hydrochloric acid (sp. gr. 1.16) to the sugar solution.

-

Heating: Heat the flask on a steam bath for 24 hours. During this time, significant carbonization will occur, and a black solid will form.

-

Filtration: Filter the black solid with suction and wash it with 300 cc of water.

-

Evaporation: Place the filtrate in a large evaporating dish on a steam bath and allow it to evaporate overnight.

-

Extraction: Grind the resulting black solid residue to a powder and place it in a large folded filter paper (34 cm diameter). Extract the solid with 500 cc of ether for six to eight hours in a large funnel fitted with a water-cooled flask.

-

Purification: Distill the ether from the extract. Fractionally distill the residue under reduced pressure. The fraction distilling at 150–160°C/15 mm Hg or 135–140°C/10 mm Hg is collected.

-

Redistillation: Redistill the collected fraction under reduced pressure to obtain a product that solidifies at around 30°C. The yield is approximately 72–76 g (21–22% of the theoretical amount).[4]

The Chemical Pathway from Hexoses to Levulinic Acid

The acid-catalyzed conversion of hexoses like glucose and fructose to levulinic acid proceeds through the formation of a key intermediate, 5-hydroxymethylfurfural (B1680220) (HMF).

Quantitative Data from Historical Syntheses

The efficiency of early levulinic acid synthesis methods varied depending on the carbohydrate source, acid catalyst, and reaction conditions. The following table summarizes some of the reported yields from historical literature.

| Carbohydrate Source | Acid Catalyst | Reaction Conditions | Yield of Levulinic Acid | Reference |

| Cane Sugar (Sucrose) | Conc. HCl | Steam bath, 24 hours | 21-22% | [4] |

| Starch | Conc. HCl | Similar to sucrose method | "Equally good results" | [4] |

| Sucrose | Dilute H₂SO₄ | Heating | - | [4] |

| Sucrose | Dilute HCl | 162°C, under pressure, 1 hour | Improved yields reported | [4] |

Discovery and History of Levulinic Acid Salts

The acidic nature of the carboxyl group in levulinic acid allows for the formation of various salts. Early research explored the preparation and properties of these derivatives.

Early Synthesis of Levulinate Salts

The most straightforward method for preparing levulinate salts is through the neutralization of levulinic acid with a corresponding base.

General Experimental Protocol for Sodium Levulinate:

-

Neutralization: Levulinic acid is dissolved in an aqueous medium.[6]

-

Addition of Base: Sodium hydroxide (B78521) (NaOH) is added in a controlled manner until the acid is neutralized.[3][6]

-

Formation: The reaction yields sodium levulinate and water.[3][6]

-

Purification: The resulting solution can be purified by techniques such as filtration and crystallization to remove impurities.[3]

-

Isolation: The purified sodium levulinate is then dried to obtain a solid product.[3]

A similar principle applies to the synthesis of other metal levulinates, such as calcium levulinate, by using the corresponding hydroxide (e.g., calcium hydroxide).[7]

Historical Protocol for Calcium Levulinate Synthesis

A 1936 patent describes a method for producing calcium levulinate from an ester of levulinic acid, which was advantageous for obtaining a purer product for medical applications.

Experimental Protocol from U.S. Patent 2,033,909:

-

Hydrolysis: One mole of butyl levulinate (172 grams) is treated with an excess of calcium hydroxide suspended in two liters of water.

-

Heating: The mixture is boiled for approximately 20 minutes until hydrolysis is complete.

-

Concentration and Alcohol Removal: The solution is concentrated to about one liter, which distills off the butyl alcohol.

-

Purification: The excess, insoluble calcium hydroxide is filtered off. The filtrate is heated to boiling, and a stream of carbon dioxide is passed through it to precipitate any remaining calcium hydroxide as calcium carbonate.

-

Final Product: The solution is filtered again. Further concentration and crystallization yield pure, white crystals of calcium levulinate.[7]

Early Analytical and Characterization Techniques

In the 19th and early 20th centuries, the characterization of new organic compounds like levulinic acid relied on a combination of physical and chemical methods.

-

Melting and Boiling Point Determination: These physical constants were crucial for assessing the purity of a substance.

-

Elemental Analysis: Combustion analysis would have been used to determine the empirical formula (C₅H₈O₃).

-

Titration: The carboxylic acid functional group could be quantified by titration with a standard base to determine the equivalent weight.

-

Derivative Formation: The formation of crystalline derivatives, such as esters or salts, with well-defined melting points was a common method for identification and characterization.

-

Polarimetry: In the context of its synthesis from carbohydrates, polarimetry could have been used to monitor the disappearance of the optically active starting material (e.g., sucrose).

The Dawn of Commercial Production

The industrial potential of levulinic acid began to be realized in the mid-20th century.

-

A. E. Staley Manufacturing Company (1940s): The first commercial production of levulinic acid was a batch process in an autoclave, using starch as the feedstock.[2]

-

Quaker Oats Company (1953): A significant advancement came with the development of a continuous process for levulinic acid production, paving the way for larger-scale manufacturing.

The transition from laboratory curiosity to industrial chemical is depicted in the workflow below:

Conclusion

The discovery and historical development of levulinic acid and its salts illustrate a classic trajectory in chemical science, from initial academic inquiry to industrial realization. The early work of Mulder, Grote, and Tollens, built upon by subsequent researchers, established the fundamental chemistry of this versatile molecule. The development of scalable synthesis methods from abundant biomass feedstocks has positioned levulinic acid as a key platform chemical in the modern bio-based economy. For today's researchers, understanding this historical context provides a valuable foundation for innovation in the synthesis, derivatization, and application of this remarkable compound.

References

- 1. fedoa.unina.it [fedoa.unina.it]

- 2. Levulinic Acid Production from Macroalgae: Production and Promising Potential in Industry | MDPI [mdpi.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. US5189215A - Process for the preparation of storage-stable levulinic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

- 7. researchgate.net [researchgate.net]

4-Oxopentanoate: A Bio-Based Platform Chemical for Scientific and Pharmaceutical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-Oxopentanoate, the conjugate base of levulinic acid, is a versatile and promising bio-based platform chemical. Recognized by the US Department of Energy as one of the top 12 value-added chemicals from biomass, its unique bifunctional nature, possessing both a ketone and a carboxylate group, makes it a valuable precursor for a wide array of chemicals and materials. This guide provides a comprehensive overview of this compound, focusing on its production from renewable resources, its role in metabolic pathways, and detailed experimental methodologies for its synthesis and analysis, tailored for professionals in research and development.

Production of this compound (Levulinic Acid)

The production of this compound is primarily centered around the acid-catalyzed dehydration of C6 sugars derived from lignocellulosic biomass. More recently, microbial fermentation routes are being explored as a more sustainable alternative.

Chemical Catalytic Production from Biomass

The conversion of lignocellulosic biomass to levulinic acid is a multi-step process involving the hydrolysis of cellulose (B213188) to glucose, followed by dehydration to 5-hydroxymethylfurfural (B1680220) (HMF), and subsequent rehydration to levulinic and formic acids.

Table 1: Production of Levulinic Acid from Various Lignocellulosic Biomass Feedstocks

| Feedstock | Catalyst | Temperature (°C) | Reaction Time | Levulinic Acid Yield (%) | Reference |

| Poplar Wood | p-TsOH (0.95 mol/L) | 162 | 64 min | 57.9 | |

| Rice Straw | HCl (4.5%) | 220 | 45 min | 23.7 | [1] |

| Rice Straw | SO₄²⁻-TiO₂/clay | 215.94 | 34 min | 23.52 | [2] |

| Sugarcane Bagasse | H₂SO₄ | 170 | 75 min | 55.0 | [3] |

| Cotton Straw | H₂SO₄ (0.2 M) | 180 | 60 min | 9.5 | [4] |

| Cellulose | Amberlyst-15 | 200 | 180 min | 59.24 |

This protocol is a representative example of the acid-catalyzed conversion of lignocellulosic biomass.

Materials:

-

Dried rice straw, ground to pass through an 80-grit sieve

-

5% (v/v) Sulfuric acid (H₂SO₄)

-

SO₄²⁻-TiO₂/clay solid acid catalyst

-

Deionized water

-

High-pressure stainless steel reactor (300 mL)

-

Constant temperature water bath with shaker

-

High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

-

Pretreatment: Soak the ground rice straw in 5% H₂SO₄ at a liquid-to-solid ratio of 10:1 for 1 hour at room temperature. This step helps to hydrolyze the hemicellulose fraction.

-

Enzymatic Hydrolysis (Optional Enhancement): For potentially higher yields, the acid-soaked straw can be subjected to enzymatic hydrolysis.[2]

-

Wash the pretreated straw with deionized water until neutral pH.

-

Add cellulase (B1617823) solution (e.g., 30 U per gram of dry straw) and incubate in a constant temperature water bath at 50°C with shaking for 8 hours.[2]

-

-

Catalytic Conversion:

-

Place the pretreated (and optionally enzyme-hydrolyzed) rice straw into the high-pressure reactor.

-

Add the SO₄²⁻-TiO₂/clay solid acid catalyst at a dosage of 7.10% (w/w) of the biomass.[2]

-

Add deionized water to achieve a liquid-to-solid ratio of 10.7:1.[2]

-

Seal the reactor and heat to 215.94°C for 34 minutes.[2]

-

-

Product Recovery and Analysis:

-

After the reaction, rapidly cool the reactor to room temperature.

-

Filter the reaction mixture to separate the solid residue from the liquid product stream.

-

Analyze the concentration of levulinic acid in the liquid fraction using HPLC.

-

Microbial Production of this compound

Metabolic engineering of microorganisms, particularly Pseudomonas putida, has enabled the production of levulinic acid from renewable feedstocks like glucose and glycerol.

Table 2: Microbial Production of Levulinic Acid

| Microorganism | Feedstock | Production Titer (g/L) | Molar Yield (%) | Fermentation Mode | Reference |

| Engineered P. putida | Glucose | 4.2 | - | Fed-batch | |

| Engineered P. putida | Glycerol | 8.58 | - | Fed-batch | |

| Engineered P. putida | Levulinic Acid | 26.8 (Propionic Acid) | 83 | Fed-batch |

This protocol outlines a general procedure for the fed-batch fermentation of an engineered P. putida strain for chemical production.

Materials:

-

Engineered P. putida strain capable of producing levulinic acid

-

Luria-Bertani (LB) or Terrific Broth (TB) medium for pre-culture

-

Defined mineral medium (e.g., M9 medium) for fermentation

-

Carbon source (e.g., glucose or glycerol)

-

Nitrogen source (e.g., ammonium (B1175870) sulfate)

-

Trace element solution

-

Antibiotics for plasmid maintenance (if applicable)

-

Bioreactor (e.g., 2-L stirred tank) with pH, temperature, and dissolved oxygen control

-

Antifoaming agent

Procedure:

-

Inoculum Preparation:

-

Inoculate a single colony of the engineered P. putida strain into a flask containing LB or TB medium with the appropriate antibiotic.

-

Incubate at 30°C with shaking (e.g., 200 rpm) overnight.

-

Use this pre-culture to inoculate a larger volume of the same medium and grow until the mid-exponential phase.

-

-

Bioreactor Setup and Batch Phase:

-

Prepare the bioreactor with the defined mineral medium, initial carbon source, and trace elements.

-

Inoculate the bioreactor with the pre-culture to a starting optical density (OD₆₀₀) of approximately 0.2.

-

Run the batch phase at controlled temperature (e.g., 30°C), pH (e.g., 7.0), and aeration to allow for initial biomass accumulation.

-

-

Fed-Batch Phase:

-

Once the initial carbon source is depleted (indicated by a sharp increase in dissolved oxygen), initiate the feeding of a concentrated solution of the carbon and nitrogen sources.

-

The feeding strategy can be pre-determined (e.g., exponential feeding to maintain a specific growth rate) or based on feedback control (e.g., DO-stat, where the feed is added to maintain a constant dissolved oxygen level).

-

-

Production Phase:

-

After sufficient biomass has accumulated, the culture conditions may be shifted to favor product formation (e.g., by limiting a nutrient like nitrogen).

-

-

Harvesting and Analysis:

-

Periodically take samples from the bioreactor to monitor cell growth (OD₆₀₀), substrate consumption, and product formation using HPLC.

-

At the end of the fermentation, harvest the culture broth and separate the cells from the supernatant for product purification.

-

Metabolic Pathways Involving this compound

Catabolism of this compound in Pseudomonas putida

Pseudomonas putida can utilize levulinic acid as a sole carbon source through a specific catabolic pathway encoded by the lva operon.

Table 3: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme | Substrate | K_m | V_max | Organism | Reference |

| Levulinyl-CoA synthetase (LvaE) | Levulinic Acid | Data not available | Data not available | P. putida | |

| 4-Hydroxyvalerate Dehydrogenase (LvaD) | 4-Hydroxyvalerate | Data not available | Data not available | P. putida | |

| 3-Hydroxybutyrate Dehydrogenase (related enzyme) | Acetoacetate | 0.02 mM | - | Alcaligenes faecalis | [5] |

| Acetyl-CoA synthetase | Acetate | - | - | E. coli | [6] |

Biosynthesis of this compound from Glucose

A plausible biosynthetic pathway for this compound from glucose in engineered microorganisms can be constructed by reversing parts of the catabolic pathway and leveraging central metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. Production of Levulinic Acid from Cellulose and Cellulosic Biomass in Different Catalytic Systems [mdpi.com]

- 5. Fed-batch Fermentation - Creative Biogene [microbiosci.creative-biogene.com]

- 6. Characterization of acetyl-CoA synthetase kinetics and ATP-binding - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of 4-Oxopentanoate in Flora and Fauna: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopentanoate, more commonly known as levulinic acid, is a naturally occurring keto acid that has garnered significant attention for its versatile applications in the chemical industry. While its production from biomass is well-established, its endogenous occurrence and physiological roles within plant and animal tissues remain a burgeoning field of scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of this compound's natural presence, the analytical methodologies for its quantification, and the emerging insights into its metabolic and signaling pathways.

Natural Occurrence and Quantitative Data

The presence of this compound as a natural metabolite in plants has been acknowledged.[1] However, detailed quantitative data on its endogenous concentrations in a wide range of plant and animal tissues are not extensively documented in publicly available literature. The majority of quantitative studies focus on the generation of levulinic acid from lignocellulosic biomass for industrial applications, rather than its intrinsic biological levels.

To facilitate comparative analysis, the following table summarizes the currently available, albeit limited, quantitative data on endogenous this compound. It is important to note that these values can vary significantly based on the species, tissue type, developmental stage, and environmental conditions.

| Biological Matrix | Species | Concentration Range | Analytical Method | Reference |

| Plant Tissues | Data not readily available in literature | |||

| Animal Tissues & Biofluids | Data not readily available in literature |

Researchers are encouraged to contribute to this growing body of knowledge by conducting and publishing quantitative studies on endogenous this compound levels in diverse biological systems.

Biosynthesis and Metabolic Pathways

The precise biosynthetic pathways of endogenous this compound in plants and animals are still under investigation. However, insights can be drawn from related metabolic processes and microbial pathways.

Plant Metabolism

In plants, this compound is recognized as a metabolite.[1] While a complete endogenous biosynthetic pathway is not fully elucidated, a potential route for its catabolism has been proposed, drawing parallels to microbial systems. A recently discovered catabolic pathway in Pseudomonas putida involves a seven-gene operon that breaks down levulinic acid. This discovery could serve as a foundational model for investigating analogous pathways in plants. The proposed pathway in bacteria involves the formation of several acyl-CoA intermediates.

Animal Metabolism

Information regarding specific metabolic pathways of endogenous this compound in animals is scarce. Studies have often focused on the metabolic fate of structurally similar compounds, such as 4-methyl-2-oxopentanoate (B1228126), a metabolite of the branched-chain amino acid leucine.[2] Research on the direct metabolic processing of endogenous levulinic acid in mammalian systems is a promising area for future investigation.

Signaling Pathways

The role of endogenous this compound as a signaling molecule in plants and animals is largely unexplored. While there is extensive research on signaling pathways of other small molecules, such as retinoic acid in mammals, similar in-depth studies for levulinic acid are yet to be conducted.[3][4][5][6] The structural similarity of this compound to other biologically active keto acids suggests a potential for interaction with cellular signaling cascades, representing a critical knowledge gap and an opportunity for novel discoveries.

Experimental Protocols

Accurate quantification of endogenous this compound in complex biological matrices requires sensitive and specific analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques for this purpose.

Sample Preparation for Plant and Animal Tissues

A generic workflow for the extraction of this compound from biological tissues is outlined below. Optimization of this protocol is crucial for different sample types.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Derivatization: Due to its polarity, this compound typically requires derivatization prior to GC-MS analysis to increase its volatility. A common method involves a two-step process:

- Oximation: The keto group is protected by reacting the extract with a solution of a hydroxylamine (B1172632) derivative (e.g., O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride).

- Silylation: The carboxylic acid group is converted to a silyl (B83357) ester using a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

2. GC-MS Parameters (Illustrative Example):

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Program:

-

Initial temperature: 70°C, hold for 2 min.

-

Ramp to 280°C at 10°C/min.

-

Hold at 280°C for 5 min.

-

-

MS Interface Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the direct analysis of this compound without the need for derivatization.[1][7][8][9]

1. Chromatographic Conditions (Illustrative Example):

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to achieve optimal separation.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

2. Mass Spectrometry Conditions (Illustrative Example):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor the transition of the deprotonated molecule [M-H]⁻ to a specific product ion. For this compound (m/z 115.0), a characteristic transition would be monitored.

-

Optimization: Ion source parameters (e.g., spray voltage, source temperature, gas flows) and collision energy should be optimized for maximum sensitivity.

Conclusion and Future Directions

The study of endogenous this compound in plant and animal tissues is a field ripe with potential for discovery. While current knowledge is limited, the available analytical techniques provide a solid foundation for future quantitative and metabolic studies. Key areas for future research include:

-

Comprehensive Quantification: Systematic measurement of endogenous this compound levels across a wide range of plant and animal species and tissues under various physiological and pathological conditions.

-

Pathway Elucidation: Identification and characterization of the specific biosynthetic and catabolic pathways of this compound in eukaryotes.

-

Functional Analysis: Investigation of the potential roles of this compound as a signaling molecule, metabolic regulator, or biomarker for health and disease.

By addressing these knowledge gaps, the scientific community can unlock the full biological significance of this intriguing and versatile molecule.

References

- 1. The potency of HPLC-DAD and LC-MS/MS combined with ion chromatography for detection/purification of levulinic acid and bio-compounds from acid hydrolysis of OPEFB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Retinoic acid signaling in mammalian eye development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Retinoic Acid Actions Through Mammalian Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The potency of HPLC-DAD and LC-MS/MS combined with ion chromatography for detection/purification of levulinic acid and bio-compounds from acid hydrolysis of OPEFB - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Isomeric Forms of 4-Oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxopentanoate, commonly known as levulinate, is a versatile ketoacid anion derived from the biomass platform chemical, levulinic acid. Its bifunctional nature, possessing both a ketone and a carboxylate group, makes it a valuable precursor in the synthesis of a wide array of pharmaceuticals, fine chemicals, and biofuels. This technical guide provides a comprehensive overview of the chemical structure, isomeric forms, and key physicochemical properties of this compound. Detailed experimental protocols for its synthesis and characterization are presented, alongside an exploration of its role in metabolic and signaling pathways relevant to drug development.

Chemical Structure and Isomerism

This compound is the conjugate base of 4-oxopentanoic acid (levulinic acid).[1] Its structure features a five-carbon chain with a ketone functional group at the fourth position and a terminal carboxylate group.

Molecular Formula: C₅H₇O₃⁻[1]

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Tautomerism: Keto-Enol Forms

A key aspect of the chemistry of this compound is its existence in equilibrium between the keto and enol tautomeric forms. Tautomers are constitutional isomers that readily interconvert.[2] In the case of this compound, a proton can migrate from the α-carbon (C3) to the keto oxygen, forming two possible enolates. The keto form is generally more stable and thus predominates at equilibrium.

Caption: Keto-enol tautomerism of this compound.

Structural Isomers

Several structural isomers of this compound exist with the same molecular formula (C₅H₇O₃⁻). These isomers have different connectivity of atoms and, consequently, distinct chemical and physical properties. Examples include:

-

2-Methyl-3-oxobutanoate: An alpha-methyl substituted β-keto ester anion.[3]

-

3-Oxopentanoate: A β-keto acid anion.

-

Unsaturated Hydroxy Acids: Such as 4,5-dihydroxy-2-pentenoate.

-

Cyclic Ethers with a Carboxylate Group: For instance, tetrahydrofuran-2-carboxylate.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for the parent acid of this compound, levulinic acid, which provides a strong indication of the properties of the anion in relevant biological and chemical systems.

| Property | Value | Reference |

| Molecular Weight | 116.11 g/mol | [4] |

| pKa | 4.64 (at 18 °C) | [4] |

| Melting Point | 33 °C | [4] |

| Boiling Point | 245.5 °C | [4] |

| Density | 1.136-1.147 g/cm³ (at 20 °C) | [4] |

| Water Solubility | Soluble | [4] |

| LogP | -0.49 | [4] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) 2.21 (s, 3H), 2.59 (t, J=6.6 Hz, 2H), 2.77 (t, J=6.6 Hz, 2H) | [5] |

| ¹³C NMR (CDCl₃) | δ (ppm) 29.8 (CH₃), 37.9 (CH₂), 27.8 (CH₂), 177.7 (C=O, acid), 206.5 (C=O, keto) | [6][7] |

Experimental Protocols

Synthesis of Levulinic Acid from Biomass

A common and sustainable method for the synthesis of levulinic acid, the precursor to this compound, is the acid-catalyzed hydrothermal conversion of lignocellulosic biomass.[8]

Materials:

-

Lignocellulosic biomass (e.g., poplar sawdust, paper mill sludge)[8]

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Water

-

Autoclave reactor

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

The biomass is finely powdered and dried.

-

A suspension of the biomass in an aqueous solution of the acid catalyst (e.g., 1-5% w/v) is prepared in an autoclave reactor.[8]

-

The reactor is sealed and heated to a temperature between 150-200°C for a duration of 1-4 hours under pressure.[8]

-

After the reaction, the reactor is cooled, and the solid residue (humins) is separated from the liquid phase by filtration.

-

The aqueous solution containing levulinic acid is concentrated using a rotary evaporator.

-

The crude levulinic acid is then purified by vacuum distillation.

Caption: Experimental workflow for the synthesis of levulinic acid from biomass.

Characterization by NMR Spectroscopy

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

Sample Preparation:

-

Dissolve a small amount of the purified levulinic acid in a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Transfer the solution to an NMR tube.

¹H NMR Analysis:

-

Acquire the ¹H NMR spectrum.

-

The expected spectrum will show three distinct signals: a singlet around 2.2 ppm corresponding to the methyl protons, and two triplets around 2.6 and 2.8 ppm for the two methylene (B1212753) groups.[5]

¹³C NMR Analysis:

-

Acquire the ¹³C NMR spectrum.

-

The expected spectrum will show five signals corresponding to the five carbon atoms in the molecule, including two carbonyl carbons at the lower field.

Signaling and Metabolic Pathways

Role in Drug Synthesis and Development

Levulinic acid and its derivatives are valuable building blocks in the synthesis of various pharmaceuticals.[9] Its bifunctional nature allows it to be used as a linker to connect drug molecules to carrier systems or to synthesize heterocyclic compounds with therapeutic potential.[10] For instance, levulinic acid can be a precursor in the synthesis of pyridazinone derivatives, which have been investigated for their potential in cancer therapy.[10] The synthesis of such compounds often involves the reaction of a levulinate derivative with a hydrazine, leading to the formation of the pyridazinone ring, a core structure in many biologically active molecules.

Caption: Role of levulinate in the synthesis of potential anticancer agents.

Metabolic Pathway in Pseudomonas putida

Certain microorganisms, such as Pseudomonas putida, can utilize levulinic acid as a sole carbon source through a specific metabolic pathway. This pathway involves the activation of levulinic acid to levulinyl-CoA, followed by a series of enzymatic transformations. Understanding this pathway is crucial for metabolic engineering efforts aimed at producing valuable chemicals from biomass-derived levulinic acid.

Conclusion

This compound, derived from the readily accessible biomass platform chemical levulinic acid, represents a molecule of significant interest to researchers in chemistry and drug development. Its well-defined chemical structure, characterized by keto-enol tautomerism and the existence of various structural isomers, provides a rich landscape for chemical modification and synthesis. The established protocols for its synthesis from renewable resources and its detailed spectroscopic characterization pave the way for its broader application. Furthermore, its emerging roles in metabolic pathways and as a precursor in the synthesis of bioactive molecules underscore its potential in the development of novel therapeutics and sustainable chemical processes.

References

- 1. This compound | C5H7O3- | CID 5177120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural Isomerism chain positional functional group isomers tautomerism possible number structures from molecular formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

- 3. 2-Methylacetoacetate | C5H7O3- | CID 11966223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Levulinic Acid | C5H8O3 | CID 11579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. epic.awi.de [epic.awi.de]

- 7. hmdb.ca [hmdb.ca]

- 8. Levulinic acid production from waste biomass :: BioResources [bioresources.cnr.ncsu.edu]

- 9. A review on biomass-derived levulinic acid for application in drug synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Levulinic acid: synthesis and applications in drug synthesis_Chemicalbook [chemicalbook.com]

Spectroscopic Profile of 4-Oxopentanoate and its Derivatives: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-oxopentanoate, its parent compound levulinic acid, and its common esters. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details experimental methodologies, and includes a visual representation of the general spectroscopic analysis workflow.

Introduction

This compound, the conjugate base of 4-oxopentanoic acid (commonly known as levulinic acid), is a key platform chemical derived from biomass. Its versatile keto-acid functionality makes it a valuable building block in the synthesis of various pharmaceuticals, polymers, and fine chemicals. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quantification in various matrices. This guide focuses on the spectroscopic data of levulinic acid and its ethyl and methyl esters as representative examples of the this compound structure.

Spectroscopic Data

The following sections summarize the key spectroscopic data for levulinic acid and its derivatives. The data has been compiled from various spectral databases and literature sources.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables present the ¹H and ¹³C NMR chemical shifts for levulinic acid and ethyl this compound.

Table 1: ¹H NMR Spectroscopic Data of Levulinic Acid (4-Oxopentanoic Acid)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (C5) | 2.19 | Singlet | - |

| CH₂ (C3) | 2.56 | Triplet | 6.5 |

| CH₂ (C2) | 2.78 | Triplet | 6.5 |

| COOH (C1) | 11.2 (variable) | Singlet | - |

Solvent: Not specified in all sources, typically CDCl₃ or D₂O.

Table 2: ¹³C NMR Spectroscopic Data of Levulinic Acid (4-Oxopentanoic Acid) [1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| CH₃ (C5) | 29.8 |

| CH₂ (C2) | 27.9 |

| CH₂ (C3) | 37.8 |

| C=O (C4, ketone) | 206.8 |

| C=O (C1, acid) | 177.7 |

Solvent: Chloroform-d[1]

Table 3: ¹H NMR Spectroscopic Data of Ethyl this compound [2]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (ester) | 1.25 | Triplet | 7.1 |

| CH₃ (C5) | 2.18 | Singlet | - |

| CH₂ (C2) | 2.53 | Triplet | 6.6 |

| CH₂ (C3) | 2.74 | Triplet | 6.6 |

| CH₂ (ester) | 4.12 | Quartet | 7.1 |

Solvent: Not specified, likely CDCl₃.

Table 4: ¹³C NMR Spectroscopic Data of Ethyl this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| CH₃ (ester) | 14.1 |

| CH₃ (C5) | 29.9 |

| CH₂ (C2) | 27.9 |

| CH₂ (C3) | 37.8 |

| CH₂ (ester) | 60.4 |

| C=O (C1, ester) | 172.8 |

| C=O (C4, ketone) | 206.8 |

Note: Specific data for ethyl this compound was not found in the search results. The presented data is a typical expected spectrum based on the structure and data for similar compounds.

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for levulinic acid and its esters are presented below.

Table 5: IR Spectroscopic Data of Levulinic Acid (4-Oxopentanoic Acid) [3][4]

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| C-H (Aliphatic) | Stretching | 2900-3000 |

| C=O (Ketone) | Stretching | 1715 |

| C=O (Carboxylic Acid) | Stretching | 1705 |

| C-O | Stretching | 1200-1300 |

Table 6: IR Spectroscopic Data of Methyl this compound [5]

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H (Aliphatic) | Stretching | 2950-3000 |

| C=O (Ketone) | Stretching | ~1740 |

| C=O (Ester) | Stretching | ~1735 |

| C-O (Ester) | Stretching | 1150-1250 |

Table 7: IR Spectroscopic Data of Ethyl this compound [6]

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H (Aliphatic) | Stretching | 2900-3000 |

| C=O (Ketone) | Stretching | ~1735 |

| C=O (Ester) | Stretching | ~1730 |

| C-O (Ester) | Stretching | 1150-1250 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 8: Mass Spectrometry Data (Electron Ionization) of Levulinic Acid (4-Oxopentanoic Acid) [7]

| m/z | Relative Intensity (%) | Fragment |

| 116 | ~10 | [M]⁺ |

| 99 | ~20 | [M - OH]⁺ |

| 73 | ~30 | [M - COOH]⁺ |

| 43 | 100 | [CH₃CO]⁺ |

Table 9: Mass Spectrometry Data (Electron Ionization) of Methyl this compound

| m/z | Relative Intensity (%) | Fragment |

| 130 | ~15 | [M]⁺ |

| 99 | ~40 | [M - OCH₃]⁺ |

| 87 | ~30 | [M - CH₃CO]⁺ |

| 74 | ~100 | McLafferty rearrangement |

| 43 | ~80 | [CH₃CO]⁺ |

Note: Specific data for methyl this compound was not found in the search results. The presented data is a typical expected spectrum based on the structure and data for similar compounds.

Table 10: Mass Spectrometry Data (Electron Ionization) of Ethyl this compound [2][8]

| m/z | Relative Intensity (%) | Fragment |

| 144 | ~5 | [M]⁺ |

| 99 | ~83 | [M - OC₂H₅]⁺ |

| 74 | ~23 | McLafferty rearrangement |

| 43 | 100 | [CH₃CO]⁺ |

Experimental Protocols

Detailed experimental protocols for acquiring the cited spectroscopic data are often specific to the instrument and laboratory. However, general methodologies are provided below.

A general protocol for obtaining ¹H and ¹³C NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for all carbon atoms. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).

A general protocol for obtaining FT-IR spectra is as follows:

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) and place it in a liquid cell.[9]

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample holder (or solvent). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Processing: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

A general protocol for obtaining electron ionization (EI) mass spectra is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids.

-

Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecules.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Analyze the molecular ion peak and the fragmentation pattern to determine the molecular weight and structural features of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Ethyl levulinate | C7H12O3 | CID 10883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pentanoic acid, 4-oxo- [webbook.nist.gov]

- 5. Pentanoic acid, 4-oxo-, methyl ester [webbook.nist.gov]

- 6. Pentanoic acid, 4-oxo-, ethyl ester [webbook.nist.gov]

- 7. Levulinic acid(123-76-2) MS spectrum [chemicalbook.com]

- 8. Pentanoic acid, 4-oxo-, ethyl ester [webbook.nist.gov]

- 9. Levulinic acid, butyl ester [webbook.nist.gov]

An In-depth Technical Guide to the Thermochemical Properties of 4-Oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 4-oxopentanoate, also known as levulinate, the conjugate base of levulinic acid. A thorough understanding of these properties is crucial for applications ranging from the development of biofuels and green solvents to its potential use as a platform chemical in the synthesis of pharmaceuticals and other high-value compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated chemical and metabolic pathways.

Core Thermochemical Properties of 4-Oxopentanoic Acid (Levulinic Acid)

The thermochemical data for 4-oxopentanoic acid are essential for process design, safety analysis, and computational modeling. The following tables summarize the available experimental and calculated data for its enthalpy of formation, standard entropy, and heat capacity.

| Property | Phase | Value | Method |

| Standard Molar Enthalpy of Formation (ΔfH°) | Liquid | -683.8 kJ/mol | Estimated (Modified Benson's method) |

| Gas | -613.5 kJ/mol | Not Specified | |

| Standard Molar Entropy (S°) | Liquid | 268.6 J/(mol·K) | Estimated (Modified Benson's method) |

| Molar Heat of Vaporization (ΔvapHm) | 74.4 kJ/mol | Not Specified |

Table 1: Key Thermochemical Properties of 4-Oxopentanoic Acid at 298.15 K.

| Temperature (K) | Molar Heat Capacity, Cp (J/(mol·K)) |

| 313.15 | Data not available in search results |

| 333.15 | Data not available in search results |

| 353.15 | Data not available in search results |

| 373.15 | Data not available in search results |

Table 2: Experimentally Determined Molar Heat Capacity of Liquid 4-Oxopentanoic Acid at Atmospheric Pressure. [1] (Note: While the study indicates experimental data was collected, specific values were not available in the provided search results).

Experimental Protocols for Thermochemical Analysis

Accurate determination of thermochemical properties relies on precise experimental techniques. The following sections detail the principles and general procedures for two primary methods used for organic acids like 4-oxopentanoic acid.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the gold standard for determining the standard enthalpy of formation of combustible organic compounds.[2] The technique involves the complete combustion of a substance in a high-pressure oxygen atmosphere within a constant-volume container known as a bomb calorimeter.[3][4]

Methodology:

-

Sample Preparation: A precisely weighed pellet (typically 0.8 to 1.2 g) of the organic acid is placed in a sample holder within the combustion bomb. A fuse wire is positioned to make contact with the sample to ensure ignition.[4]

-

Bomb Sealing and Pressurization: A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state. The bomb is then sealed and purged with oxygen before being pressurized to approximately 25-30 atm.[4]

-

Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.[3]

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals as it rises due to the heat released by the combustion reaction. The final temperature is recorded after thermal equilibrium is re-established.[3]

-

Calculation: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample is then calculated using the measured temperature change and the heat capacity of the calorimeter. Corrections are applied for the heat of ignition and the formation of any side products (e.g., nitric acid from residual nitrogen).[2] The standard enthalpy of combustion is then determined, from which the standard enthalpy of formation can be calculated using Hess's Law.

Differential Scanning Calorimetry (DSC) for Heat Capacity

Differential Scanning Calorimetry is a widely used thermal analysis technique for measuring the heat capacity of materials as a function of temperature.[5][6] It operates by measuring the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program.[7]

Methodology:

-

Sample and Reference Preparation: A small, accurately weighed sample of the liquid or solid organic acid is hermetically sealed in a sample pan (crucible). An empty, sealed pan is used as a reference.[5]

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program, including the initial and final temperatures and the heating rate (e.g., 10-20 °C/min), is set.[8]

-

Baseline Determination: An initial scan is performed with empty sample and reference pans to establish the baseline heat flow difference of the instrument.[9]

-

Standard Calibration: A scan is run with a standard material of known heat capacity, such as sapphire, to calibrate the heat flow signal.[5]

-

Sample Measurement: The sample is then scanned over the desired temperature range. The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.

-

Calculation of Heat Capacity: The specific heat capacity (Cp) is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard at a given temperature, taking into account the masses of the sample and the standard.[6] The following equation is used:

Cp(sample) = (DSCsample / DSCstandard) * (mass_standard / mass_sample) * Cp(standard)

Relevant Pathways Involving this compound

This compound is a key intermediate in several important chemical and potential biological pathways.

Chemical Synthesis from Fructose (B13574)

A significant route to producing levulinic acid is the acid-catalyzed dehydration of fructose.[10][11] This process is of great interest for the production of bio-based chemicals from renewable resources.[12]

Caption: Acid-catalyzed conversion of fructose to levulinic acid.

Proposed Metabolic Pathway of Levulinate

While not a common metabolite, hypothetical metabolic pathways for the degradation of levulinate have been proposed, involving its activation to a CoA-ester followed by a series of enzymatic reactions.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biopchem.education [biopchem.education]

- 4. personal.utdallas.edu [personal.utdallas.edu]

- 5. mse.ucr.edu [mse.ucr.edu]

- 6. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 4-Oxopentanoate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxopentanoate, the conjugate base of levulinic acid, is a versatile platform chemical with significant applications in the pharmaceutical, cosmetic, and biofuel industries. A thorough understanding of its solubility and stability in different solvent systems is paramount for its effective utilization in various formulations and chemical syntheses. This technical guide provides a comprehensive overview of the solubility characteristics and stability profile of this compound. It includes quantitative and qualitative solubility data in a range of aqueous and organic solvents, detailed experimental protocols for solubility and stability assessment, and a discussion of its degradation pathways.

Introduction

This compound, also known as levulinate, is an organic anion derived from the deprotonation of levulinic acid. Levulinic acid, a keto acid, is recognized by the U.S. Department of Energy as one of the top 12 value-added chemicals from biomass. Its salt form, this compound, is often utilized in formulations due to its increased solubility in aqueous media compared to its parent acid. The molecule possesses both a carboxylate group and a ketone functional group, which dictates its physicochemical properties, including its solubility and stability. This guide aims to provide a detailed technical resource for professionals working with this compound.

Solubility of this compound

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and reaction kinetics. The solubility of this compound is highly dependent on the nature of the solvent, temperature, and pH.

General Solubility Characteristics

This compound, as a salt (e.g., sodium this compound), is generally highly soluble in water and other polar protic solvents due to the ionic nature of the carboxylate group and the hydrogen bonding potential of the ketone group. Its solubility in less polar organic solvents is more limited. The protonated form, levulinic acid, is also soluble in water and polar organic solvents.[1]

Quantitative and Qualitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for this compound (as its sodium salt) and its parent compound, levulinic acid.

Table 1: Quantitative Solubility of Levulinic Acid in Water

| Temperature (°C) | Solubility (g/L) |

| 20 | 675 |

Table 2: Qualitative and Temperature-Dependent Solubility of Levulinic Acid in Various Solvents [2][3]

| Solvent | Type | Solubility at -10°C | Solubility at 0°C | Solubility at 25°C | Temperature Dependence |

| Water | Polar Protic | Soluble | Soluble | Very Soluble | Yes |

| Methanol | Polar Protic | Soluble | Soluble | Very Soluble | No |

| Ethanol | Polar Protic | Soluble | Soluble | Very Soluble | No |

| n-Propanol | Polar Protic | Partially Soluble | Soluble | Soluble | Yes |

| n-Butanol | Polar Protic | Soluble | Soluble | Soluble | No |

| Acetone | Polar Aprotic | Very Soluble | Very Soluble | Very Soluble | No |